(2R,3R)-butane-2,3-diol

Catalog No.
S1533810
CAS No.
24347-58-8
M.F
C4H10O2
M. Wt
90.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R)-butane-2,3-diol

CAS Number

24347-58-8

Product Name

(2R,3R)-butane-2,3-diol

IUPAC Name

(2R,3R)-butane-2,3-diol

Molecular Formula

C4H10O2

Molecular Weight

90.12 g/mol

InChI

InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m1/s1

InChI Key

OWBTYPJTUOEWEK-QWWZWVQMSA-N

SMILES

CC(C(C)O)O

Canonical SMILES

CC(C(C)O)O

Isomeric SMILES

C[C@H]([C@@H](C)O)O

Resolution of Racemic Mixtures

(R,R)-2,3-butanediol can be used as a chiral stationary phase (CSP) in chromatography techniques to separate enantiomers in a racemic mixture. The different spatial arrangement of the molecule allows it to interact differently with each enantiomer, enabling their separation and isolation .

Precursor for Chemical Synthesis

(R,R)-2,3-butanediol also serves as a valuable precursor for various chemical syntheses. Its two hydroxyl groups can be readily modified to introduce different functional groups, allowing the creation of diverse new molecules.

For example, (R,R)-2,3-butanediol can be converted into chiral building blocks used in the synthesis of pharmaceuticals, catalysts, and other complex organic molecules .

Research on Biodegradation and Environmental Applications

Research is exploring the potential of (R,R)-2,3-butanediol in biodegradation and environmental applications. Its relatively simple structure and biodegradability make it an attractive candidate for various purposes:

  • Bioremediation: Studies are investigating the use of (R,R)-2,3-butanediol for bioremediation, cleaning up environments contaminated with pollutants. Certain microorganisms can utilize (R,R)-2,3-butanediol as a carbon source, potentially aiding in the degradation of harmful substances .
  • Biodegradable Materials: Research efforts are also exploring the development of bio-based materials using (R,R)-2,3-butanediol as a building block. These materials offer potential advantages like sustainability and biodegradability compared to traditional petroleum-based materials .

(2R,3R)-butane-2,3-diol is an organic compound classified as a vicinal diol, characterized by the presence of hydroxyl groups on adjacent carbon atoms. Its chemical formula is C₄H₁₀O₂, and it exists as one of three stereoisomers: (2R,3R)-, (2S,3S)-, and meso-2,3-butanediol. The (2R,3R)-stereoisomer is particularly notable for its applications in various fields due to its unique properties and biological activity .

  • Dehydration: It can be dehydrated to form butanone (methyl ethyl ketone):
    (CH3CHOH)2CH3C(O)CH2CH3+H2O(CH_3CHOH)_2\rightarrow CH_3C(O)CH_2CH_3+H_2O
  • Deoxydehydration: This reaction leads to the formation of butene:
    (CH3CHOH)2+2H2C4H8+2H2O(CH_3CHOH)_2+2H_2\rightarrow C_4H_8+2H_2O

These reactions highlight its potential as a precursor in the synthesis of other valuable chemicals .

(2R,3R)-butane-2,3-diol exhibits significant biological activity. It is produced naturally by various microorganisms during fermentation processes. This compound has been detected in several natural sources such as cocoa butter and sweet corn. Its biological roles include being a metabolite in microbial fermentation pathways and serving as a precursor for the synthesis of other bioactive compounds .

Moreover, its potential as a biofuel has been explored due to its favorable energy characteristics and low freezing point, making it suitable for use in colder environments .

There are multiple methods for synthesizing (2R,3R)-butane-2,3-diol:

  • Microbial Fermentation: This method utilizes engineered strains of microorganisms such as Saccharomyces cerevisiae and Klebsiella pneumoniae. These organisms can convert carbohydrates into (2R,3R)-butane-2,3-diol with high optical purity .
  • Chemical Synthesis: It can also be synthesized through the hydrolysis of 2,3-epoxybutane:
    (CH3CH)2O+H2OCH3(CHOH)2CH3(CH_3CH)_2O+H_2O\rightarrow CH_3(CHOH)_2CH_3
    The stereochemistry of the epoxide influences the isomer distribution obtained from this reaction .

Unique Features(2S,3S)-butane-2,3-diol(S,S)Similar applicationsDifferent optical activityMeso-butane-2,3-diolMesoUsed in polymer productionAchieves different physical propertiesPropylene glycolNot chiralWidely used in food and cosmeticsNon-toxic and versatile solvent

The uniqueness of (2R,3R)-butane-2,3-diol lies in its specific stereochemistry which imparts distinct physical and chemical properties that are not shared by its isomers or similar compounds. Its role in fermentation processes also sets it apart from others that may not exhibit such biological activity .

Studies have shown that (2R,3R)-butane-2,3-diol interacts with various biological systems. For instance:

  • It can be metabolized by specific enzymes such as diacetyl reductase, which catalyzes its conversion to acetoin in the presence of NADH .
  • Research indicates that this compound may influence metabolic pathways in engineered microbial strains aimed at optimizing production processes .

Physical Description

Liquid

XLogP3

-0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

90.068079557 g/mol

Monoisotopic Mass

90.068079557 g/mol

Boiling Point

77.3-77.4 °C at 1.00E+01 mm Hg
77.00 to 78.00 °C. @ 10.00 mm Hg

Heavy Atom Count

6

LogP

0.88

Melting Point

19.7 °C

UNII

6510BGK6C5
OR02B2286A

Other CAS

24347-58-8

Wikipedia

(R,R)-butane-2,3-diol

Dates

Modify: 2023-08-15

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